Praseodymacetat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of praseodymium(3+) acetate often involves the thermal decomposition of praseodymium acetate monohydrate in different gas atmospheres, leading to the formation of praseodymium oxide through several intermediate products. The decomposition process and the properties of the final products can significantly vary based on the applied gas atmosphere, showcasing the compound's versatile nature (Balboul, 2010).

Molecular Structure Analysis

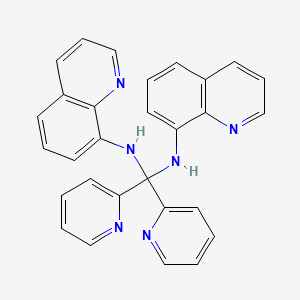

Praseodymium(3+) acetate complexes can exhibit diverse molecular structures when combined with various ligands, demonstrating the compound's adaptability in forming complex structures. For instance, a hydroxide-bridged praseodymium trifluoroacetate complex with 15-crown-5-ether shows a unique binuclear arrangement with a distinct coordination environment (Harrison, Giorgetti, & Bünzli, 1985).

Chemical Reactions and Properties

Praseodymium(3+) acetate participates in various chemical reactions leading to the formation of different praseodymium-based materials. The thermal decomposition of praseodymium acetate is a critical reaction pathway for synthesizing praseodymium oxide, which is a vital material in catalysis and other applications. This process involves multiple intermediate stages and results in products with distinct surface and catalytic properties (Abu-Zied & Soliman, 2008).

Physical Properties Analysis

The physical properties of praseodymium(3+) acetate-derived materials, such as praseodymium oxide, are profoundly influenced by the synthesis conditions. These properties include surface texture and activity towards catalytic reactions, which can be tailored by adjusting the decomposition atmosphere during the synthesis process. Such adjustments lead to variations in the mesoporous structure of the final product, affecting its catalytic efficiency (Balboul, 2010).

Chemical Properties Analysis

The chemical properties of praseodymium(3+) acetate and its decomposition products are crucial for their application in various fields. The decomposition of praseodymium acetate, for instance, results in the formation of praseodymium oxide with specific catalytic properties. These properties are influenced by the intermediate products formed during decomposition and the final product's surface characteristics. Such insights are vital for designing materials with desired catalytic performance (Abu-Zied & Soliman, 2008).

Wissenschaftliche Forschungsanwendungen

Elektronik und Dielektrika

Praseodymacetat wird bei der Synthese von Hoch-k-Dielektrika verwendet, die in der Elektronikindustrie für die Entwicklung von Kondensatoren und fortschrittlichen Speicherbauelementen unerlässlich sind . Diese Materialien zeichnen sich durch ihre Fähigkeit aus, elektrische Energie effizient zu speichern, und sind entscheidend für die Miniaturisierung elektronischer Bauteile.

Materialwissenschaften

In der Materialwissenschaft wird this compound verwendet, um Nanocomposite mit verbesserten strukturellen und oberflächenmorphologischen Eigenschaften zu erzeugen . Diese Nanocomposite finden in verschiedenen Bereichen Anwendung, darunter die Entwicklung neuer Materialien mit spezifischen elektrischen und mechanischen Eigenschaften.

Energiespeicher

This compound spielt eine Rolle bei der Entwicklung von Batterien der nächsten Generation und trägt zur Verbesserung der thermischen Stabilität, Energiedichte und Lebensdauer dieser Energiespeichersysteme bei . Dies ist besonders wichtig für Elektrofahrzeuge und erneuerbare Energiespeicherlösungen.

Optik

Die Verbindung ist an der Herstellung von praseodymdotierten Gläsern und Fasern beteiligt, die in optischen Anwendungen wie Lasern, Verstärkern und Solarenergiekonzentratoren verwendet werden . Diese Materialien profitieren von den einzigartigen optischen Eigenschaften von Praseodym, darunter hoher Brechungsindex und geringe optische Verluste.

Katalyse

In der Katalyse wird this compound verwendet, um die Leistung verschiedener Katalysatoren zu verbessern. Es wird häufig mit anderen Elementen kombiniert, um die katalytische Aktivität für Reaktionen wie die Wassergas-Shift-Reaktion zu verbessern, die für die Produktion sauberer Energie entscheidend ist .

Medizin

Während Praseodym derzeit keine nennenswerten medizinischen Anwendungen hat, wird in der laufenden Forschung sein potenzieller Einsatz in der medizinischen Bildgebung und anderen fortschrittlichen Technologien untersucht . Dies ist jedoch ein Gebiet, das sich noch in der Untersuchung befindet, und konkrete Anwendungen müssen noch entwickelt werden.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

praseodymium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Pr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRPRLCONABEG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

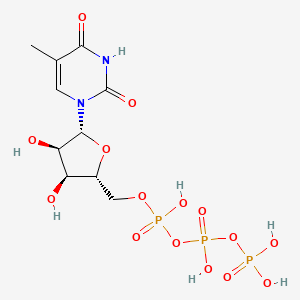

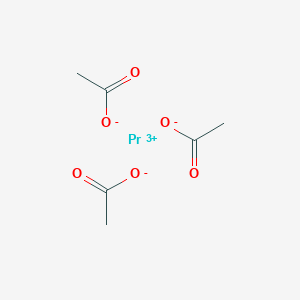

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890615 | |

| Record name | Praseodymium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Green hygroscopic crystals; [Strem Chemicals MSDS] | |

| Record name | Praseodymium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6192-12-7 | |

| Record name | Acetic acid, praseodymium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, praseodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)

![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)

![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)

![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)

![N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1218096.png)

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)